1-Methyltetrazole

Beschreibung

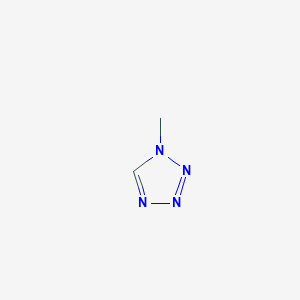

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAFFHIGWTVZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168195 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-77-9 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyltetrazole (CAS: 16681-77-9) for Advanced Research Applications

Abstract

1-Methyl-1H-tetrazole (1-MTZ), registered under CAS number 16681-77-9, is a pivotal heterocyclic compound characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon, with a methyl group substituted at the N1 position.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its synthesis, physicochemical properties, spectral data, and key applications. The unique electronic and steric properties of the 1-MTZ moiety make it a compound of significant interest, particularly as a metabolically stable bioisostere for carboxylic acids in medicinal chemistry. Furthermore, its high nitrogen content lends it utility in the field of energetic materials. This document consolidates critical technical data and provides field-proven insights into its practical application and handling.

Chemical Identity and Core Identifiers

Proper identification is the foundation of all chemical research and application. 1-Methyl-1H-tetrazole is a distinct isomer that must be differentiated from its N2-methyl counterpart and other derivatives.

-

IUPAC Name : 1-methyl-1H-1,2,3,4-tetrazole

-

Synonyms : 1-Methyl-1,2,3,4-tetrazole, N-Methyltetrazole, 1-Methyl-1H-tetrazole (MTZ)[1]

-

Molecular Formula : C₂H₄N₄[1]

-

Molecular Weight : 84.08 g/mol [1]

-

Canonical SMILES : CN1C=NN=N1

Physicochemical Properties

The physical and chemical properties of 1-MTZ dictate its behavior in various systems, from reaction vessels to biological matrices. The data presented below has been aggregated from multiple verified sources.

| Property | Value | Source(s) |

| Appearance | White to light yellow or yellow to brown clear liquid/powder | [3] |

| Melting Point | 37.0 to 41.0 °C | TCI Chemicals |

| Boiling Point | 81 °C @ 0.1 mmHg | TCI Chemicals |

| Density | ~1.4 g/cm³ | Various Suppliers |

| Solubility | Soluble in water and methanol | Various Suppliers |

| pKa (Predicted) | 1.09 ± 0.10 | Guidechem |

| LogP (Predicted) | -0.78990 | LookChem |

| Flash Point | 57.4 °C | LookChem |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 1-MTZ. The following data provides key signatures for its structural verification.

| Spectroscopy | Key Peaks / Chemical Shifts (δ) | Source |

| ¹H-NMR (DMSO-d₆) | δ ≈ 9.2 ppm (s, 1H, C-H of tetrazole ring), δ ≈ 4.2 ppm (s, 3H, N-CH₃) | TCI Chemicals[3] |

| ¹³C-NMR (DMSO-d₆) | δ ≈ 144 ppm (C5), δ ≈ 34 ppm (N-CH₃) | TCI Chemicals[3] |

| Mass Spectrum (EI) | Major Fragments (m/z): 84 (M+), 55, 42, 28 | NIST[2] |

| Infrared (IR) | Key Vibrations (cm⁻¹): ~3120 (C-H stretch), ~1660-1690 (C=N stretch), ~1400-1500 (N=N stretch) | RSC[4] |

Note: Actual spectral values may vary slightly based on solvent and experimental conditions. The provided data serves as a reliable reference for quality control.

Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-1H-tetrazole is most commonly achieved through the direct methylation of 1H-tetrazole. However, a critical challenge in this process is regioselectivity . The tetrazole anion is a bidentate nucleophile, and alkylation can occur at either the N1 or N2 position.

Causality of Regioselectivity

The ratio of N1 to N2 isomers is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2), the nature of the alkylating agent, solvent, and counter-ion.[5][6][7][8]

-

Sₙ2 Conditions : Reactions using classic Sₙ2 alkylating agents (e.g., methyl iodide, dimethyl sulfate) in polar aprotic solvents often favor the more sterically accessible N2 position.

-

Sₙ1 Conditions : Reagents that can form a carbocation intermediate may show different selectivity.

-

Green Chemistry Approach : An environmentally friendly method utilizing dimethyl carbonate (DMC) with a DABCO catalyst has been established, offering a safer alternative to traditional methylating agents.[9] This protocol also involves a thermally induced rearrangement that influences the final isomer ratio.[9]

For producing the N1 isomer specifically, methods that offer high regioselectivity are paramount. One such approach involves using methyl 2,2,2-trichloroacetimidate, which has been shown to produce N1-methylated tetrazoles in high yields (85%–97%).[6]

Experimental Workflow: N1-Methylation

The following diagram illustrates a generalized workflow for the regioselective synthesis of 1-methyl-1H-tetrazole.

Caption: Generalized workflow for the synthesis of 1-Methyl-1H-tetrazole.

Self-Validating Protocol: N-Methylation with Dimethyl Carbonate (DMC)

This protocol is adapted from established green chemistry principles for the N-methylation of 5-substituted 1H-tetrazoles.[9]

-

Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-tetrazole (1.0 eq).

-

Reagent Addition : Add dimethyl carbonate (DMC) (5-10 eq) as both the reagent and solvent. Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.2 eq) as the catalyst.

-

Reaction Conditions : Heat the mixture to reflux (typically 120-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. Causality: The high temperature is necessary for both the DABCO-activated methylation and the subsequent thermal rearrangement that can influence isomer ratios.[9]

-

Workup : Upon completion, cool the reaction mixture to room temperature. Remove excess DMC under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate and wash with brine (3x). The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

-

Purification & Validation : Concentrate the organic phase in vacuo. Purify the resulting crude product by fractional distillation or silica gel chromatography to separate the N1 and N2 isomers. The identity and purity of the 1-methyl-1H-tetrazole fraction must be validated using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, comparing the results against the reference data in Section 3.

Core Applications in Research and Development

The utility of 1-MTZ stems from the unique properties of the tetrazole ring.

Medicinal Chemistry: A Premier Carboxylic Acid Bioisostere

In drug development, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[10] This is due to several overlapping physicochemical properties:

-

Acidity : The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

-

Planarity : The planar, aromatic nature of the tetrazole ring mimics the geometry of a carboxylate group.

-

Lipophilicity : Replacing a carboxylic acid with a tetrazole often increases the lipophilicity of a molecule, which can improve its pharmacokinetic profile, such as cell membrane permeability and oral bioavailability.

The methylation at the N1 position in 1-MTZ "caps" the acidic proton, transforming the moiety into a stable, neutral building block. This makes it an ideal scaffold for constructing more complex molecules where the tetrazole ring acts as a key pharmacophore without the liability of an acidic proton.

Caption: Relationship between tetrazole properties and its function as a bioisostere.

Materials Science and Energetics

The high nitrogen content (66.6% by mass) and positive enthalpy of formation of the tetrazole ring make 1-MTZ and its derivatives valuable in the field of energetic materials.[11][12][13] It can serve as a ligand in the synthesis of coordination compounds that act as primary explosives or laser-ignitable materials.[13] The methyl group in 1-MTZ can subtly modify the stability and sensitivity of these materials compared to unsubstituted tetrazole, allowing for the fine-tuning of their energetic properties.[12][13]

Safety, Handling, and Storage

1-Methyltetrazole is classified as a hazardous substance and requires careful handling.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H228 : Flammable solid. H315 : Causes skin irritation. H319 : Causes serious eye irritation. |

Source: Aggregated GHS information from multiple suppliers.

Handling and Storage Protocol

-

Personal Protective Equipment (PPE) : Always handle 1-MTZ inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

-

Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other sources of ignition. Ground/bond container and receiving equipment to prevent static discharge. Avoid shock and friction.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 0-8 °C. Store away from strong oxidizing agents.

-

Stability : The compound is generally stable under recommended storage conditions but can decompose at elevated temperatures.[14] Its parent compound, 1H-tetrazole, is known to be explosive when heated above its melting point, and similar caution should be exercised.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link][15]

-

The Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Retrieved from [Link][4]

-

Shaabani, A., Soleimani, E., & Ghasemi, A. (2013). Synthesis of Highly Regioselective Bifunctional Tricyclic Tetrazole-1H-benzo[b][15][16]diazepins. Synthesis, 45(11), 1507-1512. Retrieved from [Link][17]

-

SpectraBase. (n.d.). 1-methyl-1H-tetrazole-5-thiol - Optional[1H NMR] - Spectrum. Retrieved from [Link][16]

-

SpectraBase. (n.d.). 1-methyl-1H-tetrazole-5-thiol - Optional[13C NMR] - Spectrum. Retrieved from [Link][18]

-

NIST. (n.d.). 1H-Tetrazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link][1]

-

Di Micco, S., et al. (2015). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Retrieved from [Link][19]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link][20]

-

Kumar, A., et al. (2021). Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition. Green Chemistry. Retrieved from [Link][21]

-

NIST. (n.d.). 1H-Tetrazole, 1-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][2]

-

Zarei, M., et al. (2017). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Iranian Chemical Society. Retrieved from [Link][22]

-

Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Retrieved from [Link][23]

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link][5]

-

ResearchGate. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link][6]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved from [Link][24]

-

Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. National Center for Biotechnology Information. Retrieved from [Link][11]

-

ResearchGate. (2015). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Retrieved from [Link][9]

-

SpectraBase. (n.d.). 1-methyl-5-phenyl-1H-tetrazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][25]

-

Jung, J. P., et al. (2019). 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Zeitschrift für anorganische und allgemeine Chemie. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals. Retrieved from [Link][13]

-

ResearchGate. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link][26]

-

CoLab. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Retrieved from [7]

-

Academia.edu. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link][27]

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Retrieved from [Link][8]

-

MassBank. (n.d.). msbnk-lcsb-lu077254. Retrieved from [Link][28]

-

SpectraBase. (n.d.). 1-methyl-5-phenyl-1H-tetrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][29]

-

PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine. Retrieved from [Link][30]

-

PubMed. (n.d.). Fast-LC Determination of 1-methyl-1H-tetrazole-5-thiol in Human Plasma With Column-Switching Sample Clean-Up. Retrieved from [Link][31]

Sources

- 1. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 2. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. colab.ws [colab.ws]

- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

- 16. spectrabase.com [spectrabase.com]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. spectrabase.com [spectrabase.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. scienceopen.com [scienceopen.com]

- 21. Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. rsc.org [rsc.org]

- 23. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. spectrabase.com [spectrabase.com]

- 26. researchgate.net [researchgate.net]

- 27. scielo.org.za [scielo.org.za]

- 28. massbank.eu [massbank.eu]

- 29. spectrabase.com [spectrabase.com]

- 30. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical properties of 1-Methyltetrazole

An In-Depth Technical Guide to the Theoretical Properties of 1-Methyltetrazole

Abstract

1-Methyltetrazole (1-MTZ) is a prominent nitrogen-rich heterocyclic compound that serves as a critical structural motif in medicinal chemistry and materials science.[1][2][3] Its unique physicochemical properties, particularly its role as a metabolically stable bioisostere for carboxylic acids, have solidified its importance in the development of numerous FDA-approved pharmaceuticals.[4][5] This technical guide provides a comprehensive examination of the theoretical and computational properties of 1-MTZ. We will explore its core molecular and electronic structure, spectroscopic signatures, thermodynamic profile, and reactivity, with a particular focus on its coordination chemistry and role in bioorthogonal cycloaddition reactions. The narrative is grounded in computational and experimental data, offering field-proven insights for researchers, chemists, and drug development professionals engaged in the rational design of novel tetrazole-based molecules.

Introduction to 1-Methyltetrazole

The Tetrazole Scaffold in Modern Chemistry

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[5] This high nitrogen content imparts a unique combination of properties, including high heats of formation, metabolic stability, and a planar electronic structure.[5] Although not found in nature, synthetic tetrazole derivatives are invaluable in drug design, where the tetrazole group's acidic nature (similar pKa to carboxylic acids) and planar geometry make it an excellent bioisosteric replacement for the carboxyl group.[4][5] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity.[5] Consequently, the tetrazole moiety is a key component in over 20 marketed drugs, including the antihypertensive agent Losartan.[3][6]

Significance of the 1-Methyl Isomer

The methylation of the tetrazole ring at the N1 position yields 1-methyltetrazole, a compound with the chemical formula C₂H₄N₄.[1][7] This modification neutralizes the acidic proton of the parent tetrazole, significantly altering its electronic properties and coordination behavior. 1-MTZ serves as a versatile neutral ligand in coordination chemistry and a key building block in organic synthesis for pharmaceuticals and energetic materials.[1][2][8] Its distinct theoretical properties form the basis for its utility and are the central focus of this guide.

Molecular and Electronic Structure

The foundational properties of 1-MTZ are dictated by its molecular geometry and electronic configuration. The tetrazole ring is an aromatic, planar system, a feature critical to its function as a bioisostere.[4]

Molecular Geometry

Table 1: Computed Geometric Parameters of 1-Methyltetrazole

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| N1-N2 | ~1.34 Å | Length of the bond between adjacent nitrogen atoms. |

| N2-N3 | ~1.29 Å | Length of the nitrogen-nitrogen double bond. |

| N4-C5 | ~1.32 Å | Length of the carbon-nitrogen bond in the ring. |

| N1-C5 | ~1.34 Å | Length of the bond between the methylated nitrogen and carbon. |

| N1-CH₃ | ~1.48 Å | Length of the bond between the ring nitrogen and the methyl carbon. |

| Bond Angles | ||

| N1-N2-N3 | ~105.8° | Angle within the tetrazole ring. |

| N4-C5-N1 | ~106.2° | Angle at the carbon atom within the ring. |

| Note: These values are representative and derived from computational studies and crystallographic data of closely related structures like 1-hydroxy-5-methyltetrazole.[10] |

Electronic Profile

The high nitrogen content and aromaticity of the tetrazole ring create a unique electronic environment. The molecule has a significant topological polar surface area of 43.6 Ų, indicating its potential for strong intermolecular interactions, particularly hydrogen bonding at the N2, N3, and N4 positions.[1] The methyl group at the N1 position introduces a non-polar feature, influencing the molecule's overall solubility and steric profile.

Caption: Molecular structure of 1-Methyltetrazole (1-MTZ).

Spectroscopic Signature: A Theoretical Perspective

The theoretical properties of 1-MTZ can be validated and explored through spectroscopic techniques. Computational chemistry provides a powerful means to predict and interpret these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 1-MTZ and its derivatives.

-

¹H NMR: The spectrum is characterized by two key signals: a singlet for the methyl protons (CH₃) and a singlet for the proton on the tetrazole ring (C5-H). In DMSO-d₆, the methyl protons typically appear around 4.0-4.4 ppm, while the ring proton appears as a sharp singlet further downfield, around 9.3-9.7 ppm, reflecting its position on an electron-deficient aromatic ring.[11]

-

¹³C NMR: The spectrum will show two distinct signals corresponding to the methyl carbon and the ring carbon (C5). The ring carbon is significantly deshielded due to the influence of the four nitrogen atoms.

Table 2: Representative NMR Chemical Shifts for 1-Methyltetrazole

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Source |

| ¹H (CH₃) | DMSO-d₆ | ~4.3 | Singlet | |

| ¹H (C5-H) | DMSO-d₆ | ~9.6 | Singlet | |

| ¹³C (CH₃) | Not Specified | ~35-40 | Quartet | Predicted |

| ¹³C (C5) | DMSO-d₆ | ~145 | Singlet | [11] |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. Theoretical frequency calculations can predict the positions of key absorption bands, which are used to characterize 1-MTZ and its metal complexes.[8][12] Key expected vibrations include C-H stretching from the methyl group, C-H stretching of the ring proton, and a series of complex ring stretching and bending modes (N=N, C-N, N-N) that form a characteristic fingerprint for the tetrazole scaffold.[13][14]

Thermodynamic Profile

The thermodynamic properties of 1-MTZ are crucial for understanding its stability, reactivity, and energy content, particularly in its application as a ligand for energetic materials.[8] The NIST Chemistry WebBook provides critically evaluated thermochemical data for this compound.[7][15]

Table 3: Key Thermodynamic and Physical Properties of 1-Methyltetrazole

| Property | Value | Unit | Source |

| Molecular Formula | C₂H₄N₄ | - | [7][16] |

| Molecular Weight | 84.08 | g/mol | [7] |

| Melting Point | 37.0 - 41.0 | °C | [17] |

| Boiling Point | 81 | °C (at 0.1 mmHg) | [18] |

| Enthalpy of Formation (ΔfH°solid) | Data available | kJ/mol | [15] |

| Enthalpy of Combustion (ΔcH°solid) | Data available | kJ/mol | [15] |

| Predicted pKa | 1.09 ± 0.10 | - | [1][16] |

Reactivity and Mechanistic Insights

The theoretical framework of 1-MTZ underpins its diverse chemical reactivity, from forming stable coordination complexes to participating in advanced cycloaddition reactions.

Role as a Ligand in Coordination Chemistry

1-MTZ is a neutral ligand that coordinates with a wide range of transition metals, including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Ag⁺.[8][12] This coordination chemistry is a powerful tool for creating novel materials with tunable properties. By varying the metal center and the counter-anion (e.g., perchlorate, nitrate, picrate), researchers can synthesize energetic coordination compounds tailored for specific applications, such as lead-free primary explosives or laser-ignitable materials.[8][12] The coordination typically occurs through one of the lone pairs on the nitrogen atoms of the tetrazole ring, allowing 1-MTZ to act as a monodentate or bridging ligand.

Participation in Cycloaddition Reactions

Tetrazoles are well-known participants in [3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition.[19] This reactivity is foundational to its use in modern synthetic and biological chemistry.

In this reaction, the three-atom dipole (an azide) reacts with a two-atom component (a nitrile) to form the five-membered tetrazole ring.[19] A key application in bioorthogonal chemistry involves the reverse concept, where a tetrazole reacts with an alkene or alkyne.

Photoinduced tetrazole-alkene cycloaddition, often termed "photoclick chemistry," is a powerful bioorthogonal ligation technique. It allows for the spatiotemporal control of labeling biomolecules in their native environments. In this reaction, a tetrazole derivative is irradiated with light, leading to the formation of a reactive intermediate that rapidly and selectively "clicks" with a strained alkene or alkyne, such as bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN). First-principles computations are vital for understanding the superior kinetics of these reactions and for designing new tetrazole-based probes with enhanced reactivity and solubility for live-cell imaging.

Caption: Workflow for a bioorthogonal photoclick reaction.

Computational Protocols for Studying 1-Methyltetrazole

Theoretical investigation of 1-MTZ relies on a suite of computational chemistry techniques. These methods allow for the prediction of properties and the elucidation of reaction mechanisms at the atomic level.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-4M) are routinely used.[9] These calculations can accurately predict molecular geometries, vibrational frequencies (for IR spectra), NMR chemical shifts, and thermodynamic properties like heats of formation.[9]

Protocol: Geometry Optimization and Frequency Calculation

-

Structure Input: Build the 3D structure of 1-methyltetrazole using molecular modeling software.

-

Method Selection: Choose a suitable level of theory and basis set in a quantum chemistry package (e.g., Gaussian). A common choice is the B3LYP functional with a 6-31G(d) basis set for initial studies.[9]

-

Job Type: Specify a geometry optimization followed by a frequency calculation.

-

Execution: Run the calculation on a high-performance computing cluster.

-

Analysis:

-

Confirm the optimized structure corresponds to a true energy minimum by checking for the absence of imaginary frequencies.

-

Extract geometric parameters (bond lengths, angles).

-

Visualize the computed vibrational modes to assign IR spectral peaks.

-

Obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Caption: Standard workflow for a quantum chemical study.

Molecular Docking and Dynamics

For drug development applications, computational tools like molecular docking and molecular dynamics (MD) simulations are employed. Docking predicts the preferred binding orientation of a tetrazole-containing ligand within a protein's active site.[20][21] MD simulations can then be used to study the stability of this binding pose and the dynamics of the ligand-protein complex over time.[20]

Conclusion and Future Outlook

1-Methyltetrazole possesses a rich set of theoretical properties that make it a compound of significant interest to both academic and industrial researchers. Its well-defined molecular and electronic structure, predictable spectroscopic signatures, and favorable thermodynamic profile provide a solid foundation for its use as a versatile chemical building block. The mechanistic understanding of its reactivity, from coordinating with metals to form advanced materials to participating in highly selective bioorthogonal cycloadditions, continues to drive innovation. Future research will likely focus on designing novel 1-MTZ derivatives with tailored electronic properties for next-generation catalysts, more efficient bioorthogonal probes for cellular imaging, and safer, high-performance energetic materials.

References

-

Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals. RSC Publishing. 8

-

1-METHYL-1H-TETRAZOLE 16681-77-9 wiki. Guidechem. 1

-

1-Methyl-1H-tetraazole. Chem-Impex. 2

-

Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals | Request PDF. ResearchGate. 12

-

1H-Tetrazole, 1-methyl-. NIST WebBook. 7

-

16681-77-9, 1-METHYL-1H-TETRAZOLE Formula. ECHEMI. 16

-

1H-NMR. TCI Chemicals.

-

1H-Tetrazole, 1-methyl- (Condensed phase thermochemistry data). NIST WebBook. 15

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. 9

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts (Request PDF). ResearchGate. 10

-

1-methyl-1H-tetrazole-5-thiolate | C2H3N4S-. PubChem. 22

-

Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. ACS Publications.

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. 23

-

Molecular structure, vibrational spectra and photochemistry of 5-mercapto-1-methyltetrazole | Request PDF. ResearchGate. 13

-

5-methyl-1H-tetrazole -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. 24

-

Peer review of "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts". MDPI. 25

-

1-METHYL-1H-TETRAZOLE | 16681-77-9. ChemicalBook. 18

-

¹ H NMR spectrum of the (1-methylimidazolium)(tetrazol-1-yl)borane... ResearchGate. 26

-

1-methyl-1H-tetrazole-5-thiol - Optional[1H NMR] - Spectrum. SpectraBase. 27

-

1H-Tetrazole, 1-methyl-5-(methylthio)- synthesis. ChemicalBook. 28

-

1-METHYL-1H-TETRAZOLE. LookChem. 17

-

One-pot synthesis, computational chemical study, molecular docking... OUCI. 20

-

Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals. 3

-

One-pot synthesis, computational chemical study, molecular docking... PubMed. 21

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature. 6

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. ScienceDirect. 11

-

Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem. 4

-

Tetrazole formation by cycloaddition. ChemTube3D. 19

-

Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide. Benchchem. 5

-

1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492. PubChem. 29

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. In-house. 14

-

1-METHYL-1H-TETRAZOL-5-AMINE|5422-44-6. LookChem. 30

-

Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). In-house. 31

-

Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. PubMed Central. 32

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. NIH. 33

-

Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega. 34

-

Synthesis and structural characterization of heavier group 1 methyl tetrazolate complexes... | Request PDF. ResearchGate. 35

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 8. Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnrjournal.com [pnrjournal.com]

- 15. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 16. echemi.com [echemi.com]

- 17. 1-METHYL-1H-TETRAZOLE|lookchem [lookchem.com]

- 18. 1-METHYL-1H-TETRAZOLE | 16681-77-9 [chemicalbook.com]

- 19. chemtube3d.com [chemtube3d.com]

- 20. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pha… [ouci.dntb.gov.ua]

- 21. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1-methyl-1H-tetrazole-5-thiolate | C2H3N4S- | CID 3635958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1H-Tetrazole synthesis [organic-chemistry.org]

- 24. WTT- Under Construction Page [wtt-pro.nist.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. spectrabase.com [spectrabase.com]

- 28. 1H-Tetrazole, 1-methyl-5-(methylthio)- synthesis - chemicalbook [chemicalbook.com]

- 29. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 1-METHYL-1H-TETRAZOL-5-AMINE|5422-44-6|lookchem [lookchem.com]

- 31. acgpubs.org [acgpubs.org]

- 32. Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyltetrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Methyltetrazole is a key heterocyclic scaffold in medicinal chemistry and materials science, valued for its metabolic stability and energetic properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the core spectroscopic data of 1-methyltetrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section delves into the theoretical underpinnings of the technique, presents detailed experimental protocols, and offers an expert interpretation of the resulting spectra. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of tetrazole-based compounds.

Introduction to 1-Methyltetrazole: Structure and Significance

1-Methyltetrazole (C₂H₄N₄) is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the N1 position. This high nitrogen content imparts unique chemical and physical properties, including a high heat of formation and the ability to act as a bioisostere for carboxylic acids in drug design. Accurate and unambiguous structural confirmation is the foundation of any research involving this molecule, and this is primarily achieved through a combination of spectroscopic techniques. This guide will systematically explore the NMR, IR, and MS data that define the molecular fingerprint of 1-methyltetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-methyltetrazole in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in the molecule.

Expertise & Experience: The Causality Behind NMR Experimental Choices

For a small, simple molecule like 1-methyltetrazole, standard ¹H and ¹³C NMR experiments are typically sufficient for complete structural characterization. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not interfere with the signals of interest. A standard 500 MHz or 600 MHz spectrometer provides the necessary resolution to clearly distinguish the proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-methyltetrazole.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Vortex the sample to ensure homogeneity.

Instrumental Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay (d1): 2.0 s

-

Data Analysis and Interpretation

The NMR spectra of 1-methyltetrazole are relatively simple, reflecting its straightforward structure.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-methyltetrazole in DMSO-d₆ is expected to show two distinct signals:

-

A singlet corresponding to the three protons of the methyl group (N-CH₃).

-

A singlet corresponding to the single proton on the tetrazole ring (C-H).

The chemical shift of these protons is influenced by their electronic environment. The C-H proton of the tetrazole ring is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the aromatic ring current, causing it to appear far downfield. The methyl protons are less deshielded and appear further upfield.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display two signals:

-

A signal for the carbon atom of the methyl group.

-

A signal for the carbon atom within the tetrazole ring.

Similar to the ¹H spectrum, the tetrazole ring carbon is in an electron-poor environment and will be significantly deshielded, resulting in a downfield chemical shift. The methyl carbon will appear at a much higher field.

Data Summary

| ¹H NMR Data (DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~9.2 | CH (tetrazole ring) |

| ~4.1 | N-CH₃ |

| ¹³C NMR Data (DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~144 | C -H (tetrazole ring) |

| ~34 | N-C H₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Visualization: Molecular Environment

The following diagram illustrates the distinct chemical environments of the protons and carbons in 1-methyltetrazole, leading to the observed NMR signals.

1-Methyltetrazole molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methyltetrazole

Abstract

1-Methyl-1H-tetrazole (1-MTZ) is a heterocyclic compound featuring a five-membered ring composed of one carbon and four nitrogen atoms, with a methyl group substituted at the N1 position.[1][2] As a derivative of the tetrazole scaffold, which is a well-established bioisostere for the carboxylic acid group, 1-MTZ and related structures are of significant interest to researchers in medicinal chemistry and materials science.[3][4] Its stability, electronic properties, and synthetic accessibility make it a valuable building block in the development of novel pharmaceuticals.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic approaches for 1-methyltetrazole, grounded in both theoretical principles and experimental evidence. We will delve into the aromaticity of the tetrazole ring, the influence of the methyl substituent, and the analytical techniques used for its characterization, offering field-proven insights for professionals in drug development and chemical research.

The Tetrazole Scaffold: An Aromatic and Bioisosteric Core

The foundational structure of 1-MTZ is the tetrazole ring, a planar, five-membered heterocycle.[5] The stability and chemical properties of this ring are largely dictated by its aromatic character. Aromatic systems are cyclic, planar molecules that possess a continuous loop of overlapping p-orbitals containing a specific number of delocalized π-electrons, conforming to Hückel's rule (4n+2 π-electrons).[3] The tetrazole ring, with contributions from the two double-bonded nitrogens, the carbon atom, and a lone pair from one of the single-bonded nitrogens, has a total of 6 π-electrons, fulfilling this criterion and conferring significant thermodynamic stability.[3][5]

This inherent stability and the acidic nature of the N-H proton in the parent ring (pKa ≈ 4.9) make the tetrazole moiety an effective bioisostere of the carboxylic acid group.[4][6] At physiological pH, both groups are typically deprotonated and possess a planar structure, allowing the tetrazole group to mimic the carboxylate anion in biological systems, a crucial feature in the design of therapeutic agents.[4]

Molecular Structure and Bonding of 1-Methyltetrazole

The introduction of a methyl group at the N1 position defines the structure of 1-methyltetrazole and modulates the electronic properties of the aromatic ring.

The Aromatic Core and Resonance

The 6 π-electron system of the 1-MTZ ring is delocalized across the five atoms, leading to a hybrid structure that can be represented by several resonance forms. This delocalization is the cornerstone of its aromaticity and stability. The principal resonance contributors illustrate the distribution of electron density and formal charges within the ring.

Caption: Key resonance contributors and the resonance hybrid of the 1-methyltetrazole ring.

Geometric Parameters and Computational Analysis

| Parameter | Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

| Bond Lengths | N1–N2 | ~1.34 | N4–C5–N1 | ~108-110 |

| N2–N3 | ~1.29 | C5–N1–N2 | ~108-110 | |

| N3–N4 | ~1.35 | N1–N2–N3 | ~105-107 | |

| N4–C5 | ~1.32 | N2–N3–N4 | ~109-111 | |

| C5–N1 | ~1.36 | N3–N4–C5 | ~108-110 | |

| N1–CH₃ | ~1.47 | C5–N1–CH₃ | ~125-127 | |

| Note: Values are estimations based on data from related tetrazole structures, such as 1-hydroxy-5-methyltetrazole, and general principles of heterocyclic chemistry.[7] |

Influence of the N1-Methyl Group

The methyl group (–CH₃) attached to the N1 position acts as a weak electron-donating group through induction. This donation of electron density can subtly influence the aromaticity and reactivity of the tetrazole ring.[9] Compared to the parent 1H-tetrazole, the N1-methyl substitution can partially balance the electron-withdrawing nature of the other nitrogen atoms, affecting the overall electron distribution within the π-system.[9] This electronic modulation is a key consideration in drug design, as it can impact the molecule's polarity, lipophilicity, and ability to engage in intermolecular interactions like hydrogen bonding.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous identification and characterization of 1-methyltetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 1-MTZ.

-

¹H NMR: The spectrum is expected to show two distinct signals. A singlet in the downfield region (typically ~9.0 ppm in DMSO-d₆) corresponds to the C5-H proton.[10] Its significant downfield shift is a direct consequence of the deshielding effect caused by the aromatic ring current, providing strong evidence for the ring's aromaticity.[3] The second signal, a singlet further upfield (typically ~4.2 ppm), is attributed to the three equivalent protons of the N1-methyl group.

-

¹³C NMR: The spectrum will show two signals: one for the C5 carbon of the tetrazole ring and another for the methyl carbon.

-

Rationale: This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum to confirm the identity and purity of a 1-methyltetrazole sample. The choice of a deuterated solvent like DMSO-d₆ is common for polar analytes.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-methyltetrazole and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the NMR probe.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 or 500 MHz spectrometer). A typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Integrate the signals to determine the relative proton ratios and assign the chemical shifts by referencing to the residual solvent peak (DMSO at ~2.50 ppm).

-

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups and bonding within the molecule. The spectrum of 1-MTZ is expected to show characteristic absorption bands corresponding to:

-

C-H stretching: Vibrations from the methyl group and the C5-H bond.

-

Ring vibrations: A series of complex bands in the 1600-900 cm⁻¹ region corresponding to C=N and N=N stretching and ring deformation modes, which are characteristic of the tetrazole ring.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 1-MTZ will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~84.04 g/mol ).[12][13] Subsequent fragmentation can provide further structural confirmation.

Synthesis of 1-Methyltetrazole

The synthesis of 1-methyltetrazole is typically achieved through the alkylation of a pre-formed tetrazole ring. A common and logical approach involves the methylation of 1H-tetrazole.

Retrosynthetic Analysis & Strategy

The most direct retrosynthetic disconnection is at the N1–CH₃ bond, leading back to the 1H-tetrazole anion and a methylating agent. This suggests a forward synthesis based on the deprotonation of 1H-tetrazole followed by nucleophilic substitution with an appropriate methyl source.

Caption: Retrosynthetic analysis for the synthesis of 1-methyltetrazole.

Illustrative Synthetic Protocol: N-Alkylation of 1H-Tetrazole

-

Rationale: This protocol describes a standard method for the N-alkylation of tetrazole. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to form the tetrazolate anion, which then acts as a nucleophile. Iodomethane is an effective and highly reactive methylating agent. The choice of an aprotic polar solvent like DMF or THF facilitates the reaction.

-

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-tetrazole (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add iodomethane (CH₃I, 1.1 eq) dropwise to the reaction mixture via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-methyltetrazole. Note: This reaction can also produce the 2-methyl isomer, requiring chromatographic separation.

-

Conclusion

1-Methyltetrazole is a structurally fascinating molecule whose properties are defined by the aromaticity of its nitrogen-rich heterocyclic core. The 6 π-electron system confers significant stability, while the N1-methyl substituent subtly modulates its electronic character. Its structure is readily confirmed through a combination of powerful analytical techniques, most notably NMR spectroscopy, which clearly shows the deshielding effects of the aromatic ring current. The straightforward synthetic accessibility of 1-MTZ further enhances its utility as a versatile building block for medicinal chemists and materials scientists, enabling its incorporation into a wide array of complex molecular architectures. This guide has provided a foundational understanding of its structure, bonding, and analysis, offering a technical resource for professionals engaged in advanced chemical research.

References

- Introduction to the Arom

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

- 1-METHYL-1H-TETRAZOLE 16681-77-9 wiki. Guidechem.

- Theoretical study on effect of substituent on aromaticity of tetrazole ring. Research Square.

- Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles.

- 1H-Tetrazole, 1-methyl-. NIST WebBook.

- Tetrazole. Wikipedia.

- 1-METHYL-1H-TETRAZOLE Formula. ECHEMI.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. ProQuest.

- 1H-NMR. TCI Chemicals.

- 1H-Tetrazole, 1-methyl-5-(methylthio)- synthesis. ChemicalBook.

- 1H-Tetrazole, 1-methyl-. NIST WebBook.

- 1H-Tetrazole, 1-methyl-. NIST WebBook.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Preprints.org.

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 13. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Methyltetrazole: A Drug Discovery Perspective

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern drug discovery, the integration of computational chemistry has become a cornerstone for the rational design of novel therapeutic agents. This guide provides a comprehensive technical overview of performing quantum chemical calculations on 1-Methyltetrazole, a prevalent scaffold in medicinal chemistry. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a detailed, step-by-step protocol for conducting the calculations, and offer insights into the interpretation of the resulting data. This document is structured to serve as a practical resource for researchers, elucidating not only the "how" but, more critically, the "why" behind each computational step, thereby empowering scientists to leverage these powerful in silico tools to accelerate their drug development pipelines.

The Significance of 1-Methyltetrazole in Medicinal Chemistry

1-Methyltetrazole is a five-membered heterocyclic compound characterized by a ring containing four nitrogen atoms and one carbon atom, with a methyl group attached to a nitrogen atom.[1][2][3][4] This nitrogen-rich structure imparts a unique set of physicochemical properties, making it a valuable pharmacophore in drug design.[1][5][6] Notably, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[7] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and better membrane permeability of a drug candidate. Understanding the electronic structure and reactivity of 1-Methyltetrazole at a quantum mechanical level is therefore of paramount importance for predicting its behavior in a biological environment and for designing more effective and safer drugs.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Quantum chemical calculations provide a powerful lens through which we can examine the intricate world of molecular structure and reactivity.[8] Among the various quantum mechanical methods, Density Functional Theory (DFT) has emerged as the workhorse for computational drug discovery due to its excellent balance of accuracy and computational efficiency.[9][10][11][12] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density, a simpler quantity to compute than the complex many-electron wavefunction.[8][9]

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This functional approximates the quantum mechanical effects of exchange and correlation between electrons. For organic and drug-like molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results.[13][14][15]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms like nitrogen, a basis set such as 6-311++G(d,p) is recommended.[13][14][16] This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additional functions are crucial for accurately describing the electron distribution in lone pairs and polarized bonds, which are abundant in 1-Methyltetrazole.

A Validated Protocol for Quantum Chemical Calculations on 1-Methyltetrazole

The following section outlines a detailed, step-by-step workflow for performing quantum chemical calculations on 1-Methyltetrazole. This protocol is designed to be self-validating, ensuring the reliability of the obtained results.

Step 1: Initial Structure Generation

The first step is to create a three-dimensional model of the 1-Methyltetrazole molecule. This can be accomplished using any molecular building software, such as Avogadro, ChemDraw, or GaussView. It is important to ensure the correct connectivity of the atoms.

Step 2: Geometry Optimization

The initial structure is a mere approximation of the molecule's true geometry. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Protocol:

-

Input the 3D coordinates of 1-Methyltetrazole into a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Set the calculation type to Opt (Optimization).

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

Step 3: Frequency Analysis

A frequency calculation must be performed on the optimized geometry to confirm that it represents a true energy minimum.

Protocol:

-

Use the optimized geometry from the previous step.

-

Maintain the same level of theory: B3LYP/6-311++G(d,p).

-

Set the calculation type to Freq (Frequency).

-

Execute the calculation. A true minimum is characterized by the absence of any imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

This step also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Molecular Properties

With the validated minimum energy structure, a single-point energy calculation can be performed to obtain various electronic properties that are crucial for understanding the molecule's behavior.

Protocol:

-

Use the optimized and frequency-verified geometry.

-

Employ the same level of theory: B3LYP/6-311++G(d,p).

-

Request the calculation of specific properties:

The following Graphviz diagram illustrates this computational workflow.

Caption: A schematic of the computational workflow for quantum chemical calculations on 1-Methyltetrazole.

Interpreting the Computational Data for Drug Design

The output from these calculations provides a wealth of information that can be directly applied to drug design.

Molecular Geometry

The optimized geometry provides the precise bond lengths and angles of 1-Methyltetrazole. This information is fundamental for understanding its 3D shape and steric profile, which are critical for its ability to fit into the binding pocket of a biological target.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[22][23] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[23][24]

| Parameter | Calculated Value (Arbitrary Units) | Significance in Drug Design |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability; relevant for interactions with electron-deficient sites in a receptor.[23][25] |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability; relevant for interactions with electron-rich sites in a receptor.[23][25] |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests good kinetic stability, which is often a desirable property for a drug molecule.[22][23] |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[26][27][28][29][30] It provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.

-

Red Regions (Negative Potential): These are electron-rich areas, typically around electronegative atoms like nitrogen, and are favorable sites for electrophilic attack or hydrogen bond donation.

-

Blue Regions (Positive Potential): These are electron-poor areas, often around hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack or act as hydrogen bond donors.

For 1-Methyltetrazole, the MEP would show a region of high negative potential around the nitrogen atoms of the tetrazole ring, highlighting their ability to act as hydrogen bond acceptors, a key interaction in many drug-receptor binding events.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural" bond orbitals.[17][18][20] This analysis yields atomic charges and provides insights into intramolecular interactions, such as hyperconjugation, which can influence a molecule's stability and conformation.

The following diagram illustrates the relationship between these calculated properties and their implications in drug discovery.

Caption: The interplay between calculated quantum chemical properties and their applications in rational drug design.

Concluding Remarks

Quantum chemical calculations on molecules like 1-Methyltetrazole offer a powerful, predictive framework that complements and guides experimental drug discovery efforts.[31][32][33][34][35] By providing a detailed understanding of a molecule's intrinsic properties, these in silico techniques enable a more rational and efficient approach to designing the next generation of therapeutics. The protocol and interpretative guide presented here serve as a robust foundation for researchers seeking to integrate these computational tools into their workflows, ultimately accelerating the journey from molecular concept to life-saving medicine.

References

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]

-

Computational Methods in Medicinal Chemistry, Pharmacology, and Toxicology. (2025). Elsevier. Retrieved from [Link]

-

Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab. Retrieved from [Link]

-

Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Journal of the American Chemical Society. Retrieved from [Link]

-

Young, D. C. (n.d.). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Wiley. Retrieved from [Link]

-

Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. Retrieved from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

-

Quantum Chemistry in Drug Design: Density Function Theory (DFT) and Other Quantum Mechanics (QM)-related Approaches. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Tutorial: Electrostatic Potential Maps. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Computational Medicinal Chemistry for Drug Discovery. (2003). Routledge. Retrieved from [Link]

-

How established is density functional theory as a tool in drug design? (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

1H-Tetrazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (n.d.). ACS Publications. Retrieved from [Link]

-

Software and resources for computational medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

Computational Studies and Multivariate Analysis of Global and Local Reactivity Descriptors of Five Membered Heterocycles Molecules by Density Functional Theory (DFT). (n.d.). ResearchGate. Retrieved from [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube. Retrieved from [Link]

-

Natural Bond Orbital Analysis. (n.d.). Protheragen. Retrieved from [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]

-

NATURAL BOND ORBITAL 7.0 HOME. (n.d.). NBO7. Retrieved from [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. Retrieved from [Link]

-

Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. Retrieved from [Link]

-

Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals. (n.d.). ResearchGate. Retrieved from [Link]

-

1-methyl-1H-tetrazole-5-thiolate. (n.d.). PubChem. Retrieved from [Link]

-

One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). NIH. Retrieved from [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Retrieved from [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate. Retrieved from [Link]

-

Regular Article. (n.d.). Organic Chemistry Research. Retrieved from [Link]

-

Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. (2023). Taylor & Francis eBooks. Retrieved from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved from [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). ResearchGate. Retrieved from [Link]

-

DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

-

Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for molecular characteristics of compounds 1-9. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Vinyl-5-amino-1H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations. (2025). ResearchGate. Retrieved from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Page loading... [guidechem.com]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. longdom.org [longdom.org]

- 10. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 11. dockdynamics.com [dockdynamics.com]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. ijopaar.com [ijopaar.com]

- 14. orgchemres.org [orgchemres.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 18. q-chem.com [q-chem.com]

- 19. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 20. NBO [cup.uni-muenchen.de]

- 21. researchgate.net [researchgate.net]

- 22. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Computational Methods in Medicinal Chemistry, Pharmacology, and Toxicology - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. wiley.com [wiley.com]

- 34. routledge.com [routledge.com]

- 35. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 1-Methyltetrazole Reaction Mechanism with Electrophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyltetrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. Understanding its reactivity towards electrophiles is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the reaction mechanisms governing the interaction of 1-methyltetrazole with various electrophiles. We delve into the nuanced regioselectivity of electrophilic attack, contrasting the kinetically and thermodynamically favored pathways at the ring nitrogen atoms (N2 vs. N4) and the C5 carbon. This document synthesizes mechanistic principles with field-proven experimental protocols, offering causality-driven explanations for reaction outcomes. Key topics include the dichotomy between SN1 and SN2 pathways in N-alkylation (quaternization), the strategic functionalization of the C5 position via deprotonation-electrophilic quench, and the potential for ring fragmentation under acylation conditions. All discussions are grounded in authoritative literature, supplemented with detailed protocols and mechanistic diagrams to provide a self-validating and robust resource for professionals in the field.

The 1-Methyltetrazole Core: Structure and Electronic Landscape

1-Methyltetrazole is an aromatic five-membered heterocycle containing four nitrogen atoms and one carbon atom. The methyl group at the N1 position breaks the tautomeric ambiguity present in parent 1H-tetrazoles, defining a stable and distinct chemical entity.

The electronic nature of the ring is characterized by high nitrogen content, rendering it electron-deficient (π-deficient). However, the nitrogen atoms possess lone pairs of electrons, making them nucleophilic centers susceptible to electrophilic attack. The most significant reactive sites for electrophiles are the sp² hybridized nitrogen atoms at the N2, N3, and N4 positions, and the C5 carbon atom.

-

Nitrogen Nucleophilicity: The N4 position is generally considered the most nucleophilic and sterically accessible site for electrophilic attack, often leading to the kinetic product. The N2 position offers a competing site for reaction. Attack at N3 is sterically hindered by the N1-methyl group and is generally not observed.

-

C5-H Acidity: The proton at the C5 position exhibits notable acidity for a C-H bond on an aromatic ring. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the resulting carbanion. This property allows for deprotonation with strong bases, creating a potent C5-nucleophile for reaction with a wide range of electrophiles.[1][2]

Electrophilic Attack at Ring Nitrogen: The Quaternization Pathway

The reaction of 1-methyltetrazole with alkylating agents (electrophiles) leads to the formation of quaternary tetrazolium salts. This process is not a simple substitution but an addition reaction that results in a positively charged, aromatic cation. The primary challenge and area of interest in this reaction is controlling the regioselectivity of the attack between the N2 and N4 positions.

Mechanistic Dichotomy: SN1 vs. SN2 Pathways and Regioselectivity

Recent studies have illuminated that the regioselectivity of tetrazole alkylation is profoundly influenced by the nucleophilic substitution mechanism of the alkylating agent.[3][4]

-

SN2 Mechanism: With primary and secondary alkyl halides that react via an SN2 pathway, the reaction is governed by orbital control and steric accessibility. The nucleophilic attack from the tetrazole nitrogen occurs in a concerted fashion with the departure of the leaving group. In this scenario, the more nucleophilic and less sterically hindered N4 atom is the preferred site of attack, often leading to high selectivity for the 1,4-disubstituted tetrazolium isomer.

-